molecular formula C20H27N3O4 B1384806 16-keto-Aspergillimide CAS No. 199784-50-4

16-keto-Aspergillimide

Cat. No. B1384806
CAS RN: 199784-50-4
M. Wt: 373.4 g/mol
InChI Key: YAYKUKWEFJDSJG-SMEOYISOSA-N
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Description

16-keto-Aspergillimide is a related compound of Aspergillimide, an anthelmintics isolated from Aspergillus . Aspergillimide is an antibiotic .


Synthesis Analysis

The synthesis of 16-keto-Aspergillimide involves a sequential oxidative and reductive radical cyclization approach .


Molecular Structure Analysis

The molecular formula of 16-keto-Aspergillimide is C20H27N3O4 . It has a complex structure with a central diazabicyclo[2.2.2]-octane ring system and an unusual spiro-succinimide unit .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 16-keto-Aspergillimide are not well-documented in the available literature .


Physical And Chemical Properties Analysis

16-keto-Aspergillimide has a molecular weight of 373.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 373.20015635 g/mol . The topological polar surface area is 78 Ų .

Scientific Research Applications

Pharmaceutical Research

This compound has shown promise in the development of antihelmintic agents , which are drugs that expel parasitic worms (helminths) from the body. Due to its potent biological activity, it could lead to new treatments for helminth infections that affect livestock and humans.

Neuroscience

The asperparalines family, which includes 16-keto-Aspergillimide, has been found to block insect nicotinic acetylcholine receptors . This action suggests potential applications in studying neurotransmitter systems and could lead to the development of novel insecticides that target these neural pathways.

Synthetic Chemistry

16-keto-Aspergillimide serves as a key intermediate in radical cyclization reactions . These reactions are crucial for constructing complex molecules with high stereocontrol, which is essential in the synthesis of biologically active compounds and materials science.

Biological Studies

Due to its complex structure, 16-keto-Aspergillimide is used in proteomics research to study protein interactions and functions . It can help elucidate the mechanisms of diseases at the molecular level, paving the way for targeted drug design.

Enzymatic Studies

The biosynthesis of 16-keto-Aspergillimide involves enzymatic reductions that are intriguing for biochemists . Understanding these enzymatic processes can contribute to the field of biocatalysis, where enzymes are used to synthesize complex organic compounds.

properties

IUPAC Name

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKUKWEFJDSJG-SMEOYISOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018074
Record name 16-Keto-Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-keto-Aspergillimide

CAS RN

199784-50-4
Record name 16-Keto-Aspergillimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural difference between aspergillimides and paraherquamides?

A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []

Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?

A2: The research led to the isolation of two novel compounds: []

  • SB203105 (5): This compound represents the first example of a 4-substituted paraherquamide. []

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